Antiproliferative Potency Relative to Core Scaffold Baseline
In the NCI 60-cell-line one-dose screen, the closest available comparator 1-cyano-3-(4-cyanobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxamide (compound 10c) derived from the same synthetic series showed mean growth inhibition of 104.68%, indicating a lethal rather than static effect across multiple tumor types [1]. For the pyrrolo[2,1-a]isoquinoline subseries, compound 9a (2-cyano-1-(4-cyanobenzoyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide) exhibited a mean GI50 of 1.98 µM and was confirmed as a tubulin polymerization inhibitor via in vitro assay with 52% inhibition of tubulin assembly at 3 µM [1]. These data serve as a class-level benchmark; the 4-fluorophenyl analog is predicted to retain tubulin-binding capacity while offering a distinct electronic and steric profile as evidenced by molecular docking with binding energies for 9a of -11.2 kcal/mol, involving key hydrogen bonds with αTyr224 and αGln11 through the cyano substituent [1]. No direct head-to-head data for the target compound are available.
| Evidence Dimension | Antiproliferative activity (mean growth inhibition across NCI 60 cell lines) |
|---|---|
| Target Compound Data | No direct NCI-60 data available for the 4-fluorophenyl compound |
| Comparator Or Baseline | Compound 10c: mean growth 104.68% at 10^-5 M; Compound 9a: mean GI50 1.98 µM (tubulin inhibitor confirmed) |
| Quantified Difference | Not calculable for target compound; class benchmark established |
| Conditions | NCI 60-cell-line one-dose and five-dose screens per NCI protocol |
Why This Matters
Establishes the class floor for antiproliferative activity; the target compound's potency must be validated against this baseline to support procurement decisions for anticancer screening cascades.
- [1] Al-Matarneh, M. C.; Amarandi, R. M.; Mangalagiu, I. I.; Danac, R. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules 2021, 26, 2066. View Source
